molecular formula C13H16Cl2N2O2 B15314525 Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride

Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride

Cat. No.: B15314525
M. Wt: 303.18 g/mol
InChI Key: FHRIOIJQIUWTKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride typically involves the reaction of isoquinoline with a suitable amino acid derivative under specific conditions. The process often includes steps such as esterification, amination, and hydrochloride salt formation. The reaction conditions may vary, but common reagents include methylating agents, amine sources, and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process is optimized for efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce amine-modified compounds.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and chemical reactions.

    Biology: In studies related to enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(quinolin-1-yl)propanoate
  • Methyl 2-amino-3-(isoquinolin-2-yl)propanoate
  • Methyl 2-amino-3-(quinolin-2-yl)propanoate

Uniqueness

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

methyl 2-amino-3-isoquinolin-1-ylpropanoate;dihydrochloride

InChI

InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)8-12-10-5-3-2-4-9(10)6-7-15-12;;/h2-7,11H,8,14H2,1H3;2*1H

InChI Key

FHRIOIJQIUWTKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=CC2=CC=CC=C21)N.Cl.Cl

Origin of Product

United States

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